molecular formula C19H33N3O5 B582419 Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate CAS No. 1221278-48-3

Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate

Cat. No.: B582419
CAS No.: 1221278-48-3
M. Wt: 383.489
InChI Key: NCTJRMRIQLJFBF-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidinone moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized to introduce the pyrrolidinone moiety and the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Specific reagents and catalysts, such as acids or bases, are used to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical outcome .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

What sets tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate apart from similar compounds is its combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in the study of biochemical interactions .

Biological Activity

Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound has a complex structure characterized by the presence of a piperidine ring, a pyrrolidine moiety, and a tert-butyl ester group. Its molecular formula is C18H32N2O4C_{18}H_{32}N_2O_4, and its CAS number is 142121-48-0.

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Inhibition of Enzymatic Activity : Some studies suggest that related compounds can act as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease .
  • Neuroprotective Effects : The compound has demonstrated the ability to protect neuronal cells against oxidative stress and apoptosis, particularly in the context of amyloid-beta toxicity . This neuroprotective effect is attributed to its ability to modulate inflammatory responses and oxidative stress markers.
  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity, although specific data for this compound is limited .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionModerate inhibition of acetylcholinesterase
NeuroprotectionIncreased cell viability in presence of Aβ
Antimicrobial ActivityPreliminary evidence suggests potential activity

Case Studies

  • Neuroprotection Against Aβ Toxicity :
    • In vitro studies showed that the compound could improve cell viability in astrocytes exposed to amyloid-beta (Aβ) peptide. When treated with Aβ alone, cell viability dropped significantly; however, co-treatment with the compound resulted in a notable increase in cell survival rates .
  • Inhibition Studies :
    • The compound exhibited an IC50 value for acetylcholinesterase inhibition at approximately 15.4 nM, indicating potent activity against this enzyme, which is relevant for Alzheimer's disease treatment strategies .

Properties

IUPAC Name

tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O5/c1-18(2,3)27-17(26)21-8-6-14(7-9-21)22-11-13(10-15(22)24)16(25)20-19(4,5)12-23/h13-14,23H,6-12H2,1-5H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTJRMRIQLJFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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